Trans-2,3-Butylene carbonate Trans-2,3-Butylene carbonate
Brand Name: Vulcanchem
CAS No.: 65941-76-6
VCID: VC17161716
InChI: InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

Trans-2,3-Butylene carbonate

CAS No.: 65941-76-6

Cat. No.: VC17161716

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Trans-2,3-Butylene carbonate - 65941-76-6

Specification

CAS No. 65941-76-6
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one
Standard InChI InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1
Standard InChI Key LWLOKSXSAUHTJO-IMJSIDKUSA-N
Isomeric SMILES C[C@H]1[C@@H](OC(=O)O1)C
Canonical SMILES CC1C(OC(=O)O1)C

Introduction

Chemical Identity and Structural Characteristics

Trans-2,3-butylene carbonate, systematically named (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one, is a stereoisomer of butylene carbonate. Its molecular structure consists of a carbonate group (CO3\text{CO}_3) bridged between the second and third carbon atoms of a trans-2,3-butylene chain. The compound’s stereochemistry is defined by the spatial arrangement of the methyl groups, which occupy opposite positions on the dioxolanone ring .

Table 1: Key Identifiers of Trans-2,3-Butylene Carbonate

PropertyValueSource
CAS No.65941-76-6
Molecular FormulaC5H8O3\text{C}_5\text{H}_8\text{O}_3
Molecular Weight116.11 g/mol
IUPAC Name(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one
Density1.082 ± 0.06 g/cm³
Melting Point37–38 °C
Boiling Point49–51 °C (0.2 mmHg)

The compound’s isomeric SMILES notation (C[C@H]1[C@@H](OC(=O)O1)C\text{C}[C@H]1[C@@H](\text{OC}(=O)O1)\text{C}) underscores its trans-configuration, which influences its reactivity and physical behavior.

Synthesis and Reaction Pathways

The synthesis of trans-2,3-butylene carbonate typically involves the catalytic reaction of 2-butene with carbon dioxide. This process, conducted under controlled temperature and pressure, facilitates the cycloaddition of CO2\text{CO}_2 to the alkene, forming the carbonate ring. Alternative methods include the transesterification of dimethyl carbonate with trans-2,3-butanediol, though this route is less common due to yield limitations .

Key reaction pathways include:

  • Ring-Opening Polymerization: Under basic conditions, the carbonate ring may open to form polycarbonates, though this is more prevalent in cis-isomers.

  • Thermal Decomposition: At temperatures exceeding 150 °C, trans-2,3-butylene carbonate decomposes into carbon dioxide and 2-butene oxide, a reaction reversible under high-pressure CO2\text{CO}_2 environments .

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits notable thermal stability under standard conditions, with a melting point of 37–38 °C and a boiling point of 49–51 °C at 0.2 mmHg . Its low vapor pressure (0.2mmHg\sim 0.2 \, \text{mmHg} at 25 °C) minimizes volatilization risks in laboratory settings .

Solvation Behavior

In lithium-ion battery electrolytes, trans-2,3-butylene carbonate demonstrates superior solvation dynamics compared to ethylene carbonate. Its trans-configuration reduces steric hindrance, enabling efficient coordination with lithium ions (Li+\text{Li}^+) and enhancing ionic conductivity.

Table 2: Comparative Solvation Properties

PropertyTrans-2,3-Butylene CarbonateCis-2,3-Butylene Carbonate
Dielectric Constant64.558.2
Li⁺ Solvation Energy-245 kJ/mol-230 kJ/mol
SEI StabilityHighModerate
Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Ensure ventilation

Comparative Analysis with Structural Isomers

The cis-isomer of 2,3-butylene carbonate exhibits distinct physicochemical properties due to its stereochemistry. For instance:

  • Melting Point: The cis-isomer melts at 22–24 °C, significantly lower than the trans-form .

  • Electrochemical Stability: The trans-configuration forms a more uniform SEI, reducing lithium dendrite growth by 40% compared to cis-based electrolytes.

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